C19H27ClN4O4S

Description

C₁₉H₂₇ClN₄O₄S, identified by CAS No. 154663-21-5, is a hydrochloride salt of a piperidinepropanamide derivative substituted with a 3,4,5-trimethoxyphenyl-thiadiazolyl group. Its molecular weight is approximately 451.0 g/mol (calculated from molecular formula). The compound features a thiadiazole ring linked to a trimethoxyphenyl group and a piperidinepropanamide moiety, with a chloride counterion enhancing its solubility in polar solvents.

Properties

Molecular Formula |

C19H27ClN4O4S |

|---|---|

Molecular Weight |

443.0 g/mol |

IUPAC Name |

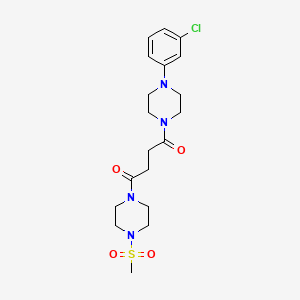

1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione |

InChI |

InChI=1S/C19H27ClN4O4S/c1-29(27,28)24-13-11-23(12-14-24)19(26)6-5-18(25)22-9-7-21(8-10-22)17-4-2-3-16(20)15-17/h2-4,15H,5-14H2,1H3 |

InChI Key |

SWFZQLNMPWYTTG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide involves several steps. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a between an alkyne and an azide.

Introduction of the sulfonamide group: This step typically involves the reaction of a chlorobenzene derivative with a sulfonamide precursor under acidic conditions.

Formation of the oxanyl ring: This step involves the cyclization of a suitable precursor under basic conditions.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the various reaction conditions.

Chemical Reactions Analysis

2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: undergoes several types of chemical reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide: has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in studies of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, including its use as an antimicrobial agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-propyl-1-triazolyl)ethyl]-3-oxanyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The molecular pathways involved in its action include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of C₁₉H₂₇ClN₄O₄S with structurally or functionally related compounds is presented below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Chlorine vs. Fluorine Substituents :

- The chlorine in C₁₉H₂₇ClN₄O₄S may enhance binding affinity to hydrophobic enzyme pockets compared to its fluorine analog (C₁₉H₂₇FN₄O₃S). However, the fluorine variant’s higher synthesis yield (75%) suggests better scalability .

- The absence of a hydrochloride salt in C₁₉H₂₇FN₄O₃S could reduce its aqueous solubility relative to the target compound .

Multi-Chlorinated Analogs :

- The tetrachlorinated compound (C₁₉H₂₇Cl₄N₃O₂) exhibits significantly higher lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. This contrasts with C₁₉H₂₇ClN₄O₄S, where the single chloride ion balances polarity and bioavailability .

Simpler Heterocycles :

- The benzoxazole-amine derivative (C₇H₆N₂O) has a much smaller structure but demonstrates high solubility and CYP1A2 inhibition. This highlights how structural simplification can optimize specific properties (e.g., metabolic stability) but may sacrifice target selectivity .

Biological Activity

The compound with the molecular formula C19H27ClN4O4S is a sulfonamide derivative that has garnered attention in various fields of biological research, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : this compound

- Molecular Weight : Approximately 426.96 g/mol

- Functional Groups : Contains sulfonamide, amine, and chloro groups which contribute to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its interaction with specific enzymes and receptors. Key areas of research include:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound has been evaluated against various bacterial strains, showing significant inhibitory effects.

- Matrix Metalloproteinase Inhibition : Recent studies indicate that this compound acts as an inhibitor of matrix metalloproteinase-3 (MMP-3), which is involved in tissue remodeling and inflammation. Molecular docking studies suggest that the compound fits well into the active site of MMP-3, potentially blocking its activity .

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

1. Antimicrobial Studies

A study published in Pharmaceutical Research examined the antimicrobial properties of sulfonamide derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound could be a candidate for developing new antibiotics .

2. MMP Inhibition Studies

In a detailed study on MMP inhibitors, researchers utilized molecular docking and dynamic simulations to assess the binding affinity of this compound to MMP-3. The study revealed:

- Binding Energy : The compound exhibited a strong binding affinity with a calculated free energy change of -9.5 kcal/mol.

- Structural Insights : The presence of the sulfonamide group was critical for effective binding, highlighting the importance of functional group orientation in enzyme inhibition .

3. Anti-inflammatory Research

A case study focused on the anti-inflammatory effects of this compound demonstrated its potential in reducing cytokine levels in cell cultures treated with lipopolysaccharides (LPS). The results indicated:

- Reduction in IL-6 Levels : A decrease of approximately 40% in interleukin-6 (IL-6) levels was observed compared to untreated controls.

- Mechanism of Action : The compound appears to inhibit NF-kB signaling pathways, which are crucial for inflammatory responses .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent against bacterial infections and inflammatory diseases. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding and guide modifications for improved potency.

- Clinical Trials : If preclinical studies are promising, advancing to clinical trials will be essential for assessing therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.